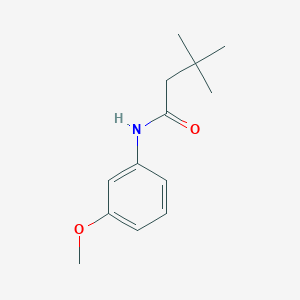![molecular formula C13H15Br3N2O2 B5545654 N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)
N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide involves the preparation of benzamide derivatives, with specific attention to their structure-activity relationships. The synthesis often involves condensation reactions, with a particular interest in modifying the N-4 substituent to alter activity. For instance, derivatives with potent gastrokinetic activity have been synthesized by varying the substituents at the N-4 position, highlighting the critical role of this modification in the synthesis process (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various studies, including crystal structure analysis. These studies provide insights into the conformational preferences and the overall spatial arrangement of atoms within the molecule, which are essential for understanding its reactivity and interaction with biological targets. For example, the crystal structure analysis of a similar compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, revealed its monoclinic system, providing valuable information on the molecular geometry (Lu et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide and its derivatives are diverse, encompassing a range of reactions that modify its structure and, consequently, its properties. These reactions include condensation, cyclization, and reactions with various reagents to introduce new functional groups or modify existing ones, significantly impacting the compound's chemical behavior and activity.
Physical Properties Analysis
The physical properties of N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications and handling. These properties are determined by the compound's molecular structure and influence its stability, formulation, and storage conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, define the compound's potential as a pharmacological agent. Studies focusing on the benzamide derivatives' antiproliferative activities, for example, shed light on their potential therapeutic applications by exploring their ability to inhibit cancer cell proliferation (Wang et al., 2015).
科学的研究の応用
Pharmacokinetics and Metabolism
One study focused on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. This research explored how the compound is metabolized and eliminated in humans, providing insights into its pharmacokinetic properties (Renzulli et al., 2011).
Diagnostic Applications
In the field of diagnostic medicine, sigma receptor scintigraphy using radiolabeled benzamides, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), has been explored for visualizing primary breast tumors in vivo. This application underscores the potential of benzamides in non-invasive diagnostic procedures for cancer detection (Caveliers et al., 2002).
Anti-inflammatory and Antiallergic Research
Another study investigated the effects of a synthetic analogue of gallic acid, SG-HQ2, on mast cell-mediated allergic inflammation. This research is indicative of the ongoing efforts to find effective treatments for allergic inflammatory diseases by targeting histamine release and pro-inflammatory cytokines (Je et al., 2015).
Environmental Biomonitoring
Research on human exposure to brominated and organophosphate flame retardants through non-invasive biomarkers like hair and nails reflects the environmental application of chemical analysis. This study highlights the importance of monitoring environmental pollutants and their effects on human health (Liu et al., 2016).
Psychiatric Research
In psychiatric research, the role of neuroinflammation in schizophrenia-related psychosis was explored using PET imaging to detect activated microglia cells. This study provides insights into the potential inflammatory component of schizophrenia and related psychotic disorders (Doorduin et al., 2009).
特性
IUPAC Name |
N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br3N2O2/c14-13(15,16)12(18-6-8-20-9-7-18)17-11(19)10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFVBDAIBAHHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-Tribromo-1-(4-morpholinyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)
![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)
![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)
![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)
![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)